H-Tyr-Ala-Lys-Arg-OH
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Overview
Description
H-Tyr-Ala-Lys-Arg-OH is a synthetic peptide composed of the amino acids tyrosine, alanine, lysine, and arginine. Peptides like this compound are essential in various biochemical processes and are often used in scientific research due to their ability to mimic natural biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-Ala-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Types of Reactions:
Oxidation: The tyrosine residue in this compound can undergo oxidation, forming dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs of the peptide with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) are commonly used.
Substitution: Amino acid analogs are introduced during the SPPS process.
Major Products:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide forms.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
H-Tyr-Ala-Lys-Arg-OH has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-Tyr-Ala-Lys-Arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, influencing biochemical pathways. For example, the tyrosine residue can participate in phosphorylation reactions, affecting signal transduction pathways.
Comparison with Similar Compounds
H-Tyr-Gly-Arg-Lys-OH: Another synthetic peptide with similar amino acid composition but different sequence.
H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: A peptide used in cancer research with distinct biological activity.
Uniqueness: H-Tyr-Ala-Lys-Arg-OH is unique due to its specific sequence, which imparts distinct biochemical properties. Its combination of amino acids allows for targeted interactions with enzymes and receptors, making it valuable in various research applications.
Properties
CAS No. |
147687-57-8 |
---|---|
Molecular Formula |
C24H40N8O6 |
Molecular Weight |
536.634 |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H40N8O6/c1-14(30-21(35)17(26)13-15-7-9-16(33)10-8-15)20(34)31-18(5-2-3-11-25)22(36)32-19(23(37)38)6-4-12-29-24(27)28/h7-10,14,17-19,33H,2-6,11-13,25-26H2,1H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)(H4,27,28,29)/t14-,17-,18-,19-/m0/s1 |
InChI Key |
QVSVFXRKGVINTR-QZHFEQFPSA-N |
SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Synonyms |
H-Tyr-Ala-Lys-Arg-OH |
Origin of Product |
United States |
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